H-D-Ser(Ac)-OH HCl
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Description
“H-D-Ser(Ac)-OH HCl” appears to be a derivative of the amino acid serine1. The “H-D” indicates that the serine is in its D-isomer form. The “Ac” likely refers to an acetyl group attached to the serine. The “OH” indicates the presence of a hydroxyl group, and “HCl” indicates that it’s a hydrochloride salt1.
Synthesis Analysis
The synthesis of such a compound would likely involve the acetylation of D-serine, followed by the formation of the hydrochloride salt2. However, without specific literature or protocols, it’s difficult to provide a detailed synthesis analysis.
Molecular Structure Analysis
The molecular structure of this compound would be based on the structure of serine, with modifications for the acetyl group and the hydrochloride salt1. However, without specific data or a crystallographic analysis, it’s not possible to provide a detailed molecular structure analysis.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. As an amino acid derivative, it could potentially participate in peptide bond formation or other reactions typical of amino acids3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility, melting point, and other properties would depend on the specific structure and the presence of the acetyl group and the hydrochloride salt3.Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes4.
Future Directions
The future research directions for this compound would depend on its potential applications. It could be of interest in the field of medicinal chemistry, biochemistry, or other areas where amino acid derivatives are used5.
properties
IUPAC Name |
(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQOSZSPKMBSRW-PGMHMLKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ser(Ac)-OH HCl |
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